Milbemycin A3 oxime chemical structure and properties
Milbemycin A3 oxime chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of Milbemycin A3 oxime. It is intended for an audience with a technical background in chemistry and pharmacology, offering detailed information relevant to research and development in the field of anthelmintics.
Chemical Structure and Properties
Milbemycin A3 oxime is a semi-synthetic derivative of Milbemycin A3, a macrocyclic lactone produced by the fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus.[1][2] It is a component of the broader antiparasitic agent, milbemycin oxime, which is a mixture of milbemycin A3 oxime and milbemycin A4 oxime.[3][4]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-24-hydroxy-21-(hydroxyimino)-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.1⁴,⁸.0²⁰,²⁴]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
| CAS Number | 114177-14-9 |
| Molecular Formula | C₃₁H₄₃NO₇[5] |
| SMILES String | C--INVALID-LINK--CC1">C@HO[C@]21C--INVALID-LINK--([H])C--INVALID-LINK--/C=C/C=C4\CO5">C@([H])O2 |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 541.7 g/mol [1][5] |
| Appearance | White or light yellow powder[2] |
| Solubility | Soluble in methanol, ethanol, DMF, and DMSO.[2] Poor water solubility.[5] |
| Storage | 2-8 °C[6] |
Synthesis and Mechanism of Action
Synthetic Pathway
Milbemycin A3 oxime is synthesized from its natural precursor, Milbemycin A3, through a two-step process involving oxidation followed by oximation.[5]
Mechanism of Action
Milbemycin A3 oxime exerts its anthelmintic effect by targeting the nervous system of invertebrates. It acts as a potent agonist of glutamate-gated chloride ion channels (GluCls), which are found in the nerve and muscle cells of these organisms.[2] The binding of Milbemycin A3 oxime to these channels leads to an influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent paralysis and death of the parasite.[2]
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of Milbemycin A3 oxime, based on established chemical and pharmacological principles.
Synthesis of Milbemycin A3 Oxime
This protocol describes the conversion of Milbemycin A3 to Milbemycin A3 oxime.
Materials:
-
Milbemycin A3
-
Manganese dioxide (or other suitable oxidizing agent)
-
Dichloromethane (DCM)
-
Hydroxylamine (B1172632) hydrochloride
-
Pyridine (B92270) (or other suitable base)
-
Methanol
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Standard laboratory glassware and equipment
Procedure:
-
Oxidation of Milbemycin A3:
-
Dissolve Milbemycin A3 in DCM in a round-bottom flask.
-
Add an excess of activated manganese dioxide to the solution.
-
Stir the mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.
-
Wash the celite pad with DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield crude Milbemycin A3 ketone.
-
-
Oximation of Milbemycin A3 Ketone:
-
Dissolve the crude Milbemycin A3 ketone in methanol.
-
Add hydroxylamine hydrochloride and pyridine to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure Milbemycin A3 oxime and evaporate the solvent to obtain the final product as a white to light-yellow solid.
-
In Vitro Anthelmintic Activity Assay (Hypothetical)
This protocol provides a framework for assessing the efficacy of Milbemycin A3 oxime against a model nematode, such as Caenorhabditis elegans.
Materials:
-
Caenorhabditis elegans (wild-type strain)
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
E. coli OP50 (food source for C. elegans)
-
Milbemycin A3 oxime
-
Dimethyl sulfoxide (B87167) (DMSO)
-
M9 buffer
-
Synchronized population of L4 stage C. elegans
-
Microtiter plates (96-well)
-
Microscope
Procedure:
-
Preparation of Test Compound:
-
Prepare a stock solution of Milbemycin A3 oxime in DMSO.
-
Make serial dilutions of the stock solution in M9 buffer to achieve the desired test concentrations. The final DMSO concentration should be kept below 0.5% to avoid toxicity to the worms.
-
-
Assay Setup:
-
Seed 96-well microtiter plates with a lawn of E. coli OP50.
-
Transfer a synchronized population of L4 stage C. elegans (approximately 20-30 worms per well) into each well containing M9 buffer.
-
Add the different concentrations of Milbemycin A3 oxime to the respective wells. Include a vehicle control (M9 buffer with DMSO) and a positive control (e.g., ivermectin).
-
-
Incubation and Observation:
-
Incubate the plates at 20°C.
-
At specified time points (e.g., 24, 48, and 72 hours), assess the motility of the worms under a microscope. Worms that do not move even after gentle prodding are considered paralyzed or dead.
-
-
Data Analysis:
-
Calculate the percentage of paralyzed/dead worms for each concentration at each time point.
-
Determine the EC₅₀ (half-maximal effective concentration) value for Milbemycin A3 oxime.
-
Applications and Future Directions
Milbemycin A3 oxime, as a key component of milbemycin oxime, is widely used in veterinary medicine for the control of a broad spectrum of internal and external parasites in companion animals.[3][7] Its high potency and broad-spectrum activity make it a valuable tool in the management of parasitic infections.
Future research may focus on:
-
Investigating the potential for resistance development in target parasite populations.
-
Exploring the efficacy of Milbemycin A3 oxime against a wider range of parasites.
-
Developing novel formulations and delivery systems to enhance its therapeutic index and ease of administration.
-
Synthesizing and evaluating new derivatives of Milbemycin A3 oxime with improved activity and safety profiles.
References
- 1. CN105440049A - A method of preparing high-purity milbemycin oxime - Google Patents [patents.google.com]
- 2. toku-e.com [toku-e.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CN105254644A - Preparation method of milbemycin oxime - Google Patents [patents.google.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. WO2018006792A1 - Crystal form a of milbemycin a3 oxime and preparation method thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
